molecular formula C20H26O2 B14360887 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane CAS No. 93124-96-0

2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane

Cat. No.: B14360887
CAS No.: 93124-96-0
M. Wt: 298.4 g/mol
InChI Key: SDEWEBJDOSUZJB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane is a complex organic compound characterized by its oxirane ring and naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the oxirane ring through epoxidation reactions, and the introduction of the naphthalene group via etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-{3-methyl-5-[(phenyl)oxy]pentyl}oxirane
  • 2,2-Dimethyl-3-{3-methyl-5-[(benzyl)oxy]pentyl}oxirane
  • 2,2-Dimethyl-3-{3-methyl-5-[(toluene)oxy]pentyl}oxirane

Uniqueness

Compared to similar compounds, 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane stands out due to the presence of the naphthalene group. This structural feature imparts unique chemical and physical properties, making it more versatile in various applications. The naphthalene moiety also enhances the compound’s ability to interact with biological targets, potentially leading to more potent biological activities.

Properties

93124-96-0

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methyl-5-naphthalen-1-yloxypentyl)oxirane

InChI

InChI=1S/C20H26O2/c1-15(11-12-19-20(2,3)22-19)13-14-21-18-10-6-8-16-7-4-5-9-17(16)18/h4-10,15,19H,11-14H2,1-3H3

InChI Key

SDEWEBJDOSUZJB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1C(O1)(C)C)CCOC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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